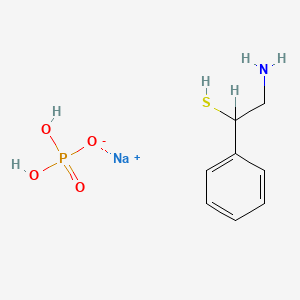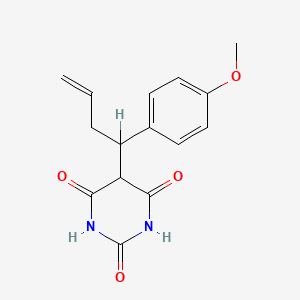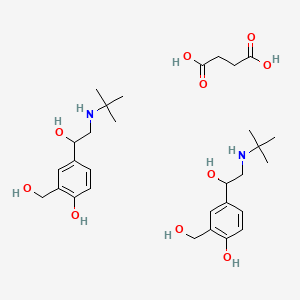
N-(E)-Caffeoyl-glycine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(E)-Caffeoyl-glycine is a naturally occurring compound found in various plants. It is a derivative of caffeic acid and glycine, and it belongs to the class of hydroxycinnamic acid derivatives. This compound is known for its antioxidant properties and potential health benefits, making it a subject of interest in scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(E)-Caffeoyl-glycine typically involves the esterification of caffeic acid with glycine. This can be achieved through various methods, including:
Direct Esterification: This method involves the reaction of caffeic acid with glycine in the presence of a catalyst such as sulfuric acid or hydrochloric acid. The reaction is typically carried out at elevated temperatures to facilitate the formation of the ester bond.
Enzymatic Esterification: Enzymes such as lipases can be used to catalyze the esterification of caffeic acid and glycine under mild conditions. This method is advantageous due to its specificity and environmentally friendly nature.
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes using chemical or enzymatic methods. The choice of method depends on factors such as cost, efficiency, and environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions
N-(E)-Caffeoyl-glycine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones and other oxidation products. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reduction of this compound can lead to the formation of dihydro derivatives. Reducing agents such as sodium borohydride are commonly used.
Substitution: Substitution reactions can occur at the hydroxyl groups of the caffeic acid moiety. Reagents such as alkyl halides can be used to introduce alkyl groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride; reactions are usually performed in alcohol or aqueous solutions.
Substitution: Alkyl halides; reactions are conducted in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Quinones and other oxidation products.
Reduction: Dihydro derivatives.
Substitution: Alkylated derivatives of this compound.
Wissenschaftliche Forschungsanwendungen
N-(E)-Caffeoyl-glycine has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound to study antioxidant mechanisms and reactions.
Biology: Investigated for its role in plant defense mechanisms and its potential health benefits in humans.
Medicine: Explored for its antioxidant and anti-inflammatory properties, which may have therapeutic applications in diseases such as cancer and cardiovascular disorders.
Industry: Utilized in the development of natural antioxidants for food preservation and cosmetic formulations.
Wirkmechanismus
The mechanism of action of N-(E)-Caffeoyl-glycine involves its ability to scavenge free radicals and inhibit oxidative stress. The compound interacts with reactive oxygen species (ROS) and neutralizes them, thereby protecting cells from oxidative damage. Molecular targets include enzymes involved in oxidative stress pathways, such as superoxide dismutase and catalase.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Caffeic Acid: A precursor to N-(E)-Caffeoyl-glycine, known for its antioxidant properties.
Chlorogenic Acid: Another hydroxycinnamic acid derivative with similar antioxidant effects.
Ferulic Acid: A compound with comparable antioxidant and anti-inflammatory properties.
Uniqueness
This compound is unique due to its specific combination of caffeic acid and glycine, which may confer distinct biological activities and stability compared to other similar compounds. Its glycine moiety may enhance its solubility and bioavailability, making it a valuable compound for various applications.
Eigenschaften
CAS-Nummer |
62430-42-6 |
|---|---|
Molekularformel |
C11H11NO5 |
Molekulargewicht |
237.21 g/mol |
IUPAC-Name |
2-[[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]amino]acetic acid |
InChI |
InChI=1S/C11H11NO5/c13-8-3-1-7(5-9(8)14)2-4-10(15)12-6-11(16)17/h1-5,13-14H,6H2,(H,12,15)(H,16,17)/b4-2+ |
InChI-Schlüssel |
ADSZIGUFCCRNIO-DUXPYHPUSA-N |
Isomerische SMILES |
C1=CC(=C(C=C1/C=C/C(=O)NCC(=O)O)O)O |
Kanonische SMILES |
C1=CC(=C(C=C1C=CC(=O)NCC(=O)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


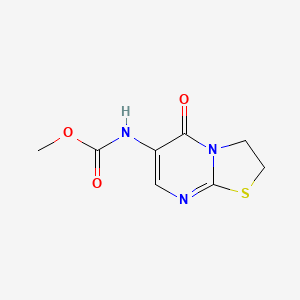
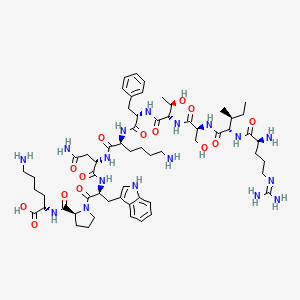
![5,6-bis(4-methoxyphenyl)-2-[3-(prop-2-enylamino)propyl]-1,2,4-triazin-3-one;oxalic acid](/img/structure/B12772083.png)
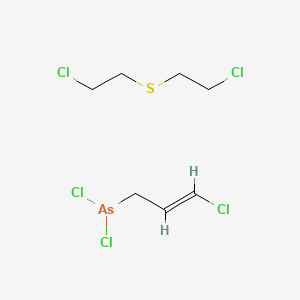
![2-[5-(1-carboxy-3-methylbutyl)-4,6,11,13-tetraoxo-5,12-diazapentacyclo[7.5.2.02,8.03,7.010,14]hexadec-15-en-12-yl]-4-methylpentanoic acid](/img/structure/B12772086.png)
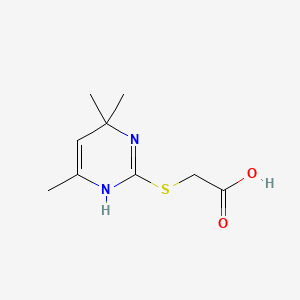

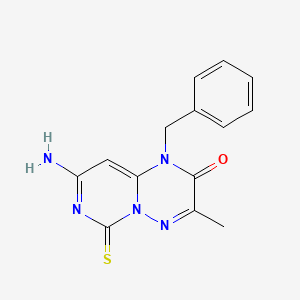
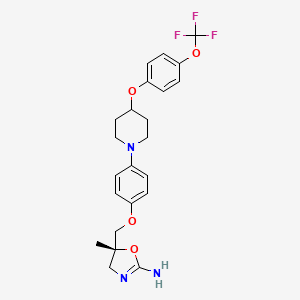
![(11S,16R)-3-[4-propan-2-yloxy-2-(trifluoromethyl)phenyl]-6-oxa-10,14-diazatetracyclo[8.6.1.05,17.011,16]heptadeca-1(17),2,4-triene](/img/structure/B12772118.png)
